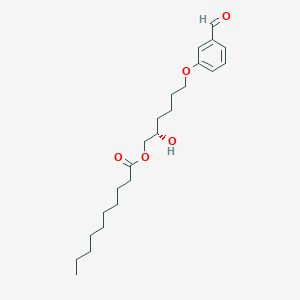
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a decanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative, which undergoes formylation to introduce the formyl group. This intermediate is then reacted with a hydroxyhexyl derivative under esterification conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems for precise control of reaction parameters and quality assurance.
化学反应分析
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. The hydroxy and decanoate groups contribute to the compound’s solubility and membrane permeability, influencing its bioavailability and distribution.
相似化合物的比较
Similar Compounds
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butyrate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The decanoate ester group, in particular, provides enhanced lipophilicity compared to shorter-chain esters, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.
属性
CAS 编号 |
918531-74-5 |
|---|---|
分子式 |
C23H36O5 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] decanoate |
InChI |
InChI=1S/C23H36O5/c1-2-3-4-5-6-7-8-15-23(26)28-19-21(25)13-9-10-16-27-22-14-11-12-20(17-22)18-24/h11-12,14,17-18,21,25H,2-10,13,15-16,19H2,1H3/t21-/m0/s1 |
InChI 键 |
QOZHIIJLKWYRPD-NRFANRHFSA-N |
手性 SMILES |
CCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
规范 SMILES |
CCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
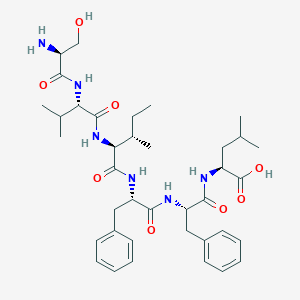
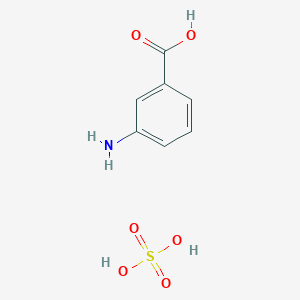

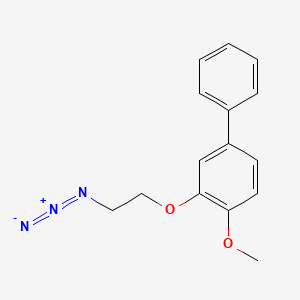
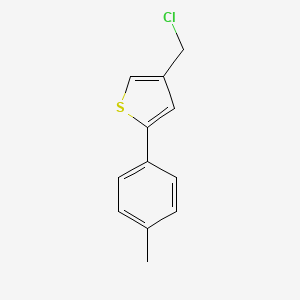
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)

![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)

